Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl-
Overview
Description
Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (N₂⁺) attached to an aromatic ring. The specific structure of this compound includes a benzoylamino group, a methoxy group, and a methyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- typically involves the diazotization of the corresponding aromatic amine. The process begins with the preparation of the aromatic amine, which is then treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) to form the diazonium salt. The reaction is usually carried out at low temperatures to maintain the stability of the diazonium compound.
Synthetic Route:
Aromatic Amine Preparation: The starting material, 4-(benzoylamino)-2-methoxy-5-methylaniline, is synthesized through the acylation of 4-amino-2-methoxy-5-methylaniline with benzoyl chloride.
Diazotization: The aromatic amine is dissolved in an acidic solution, and sodium nitrite is added slowly to generate nitrous acid in situ. The reaction mixture is kept at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods: In industrial settings, the diazotization process is scaled up using continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the diazonium salt.
Chemical Reactions Analysis
Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- undergoes various chemical reactions, including substitution, coupling, and reduction reactions.
Types of Reactions:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions. For example, treatment with copper(I) chloride results in the formation of the corresponding chloro compound.
Coupling Reactions: The diazonium compound can undergo azo coupling with phenols or aromatic amines to form azo dyes. This reaction is typically carried out in alkaline conditions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine using reducing agents like sodium sulfite.
Common Reagents and Conditions:
Substitution: Copper(I) chloride, copper(I) bromide, potassium iodide.
Coupling: Phenols, aromatic amines, alkaline conditions.
Reduction: Sodium sulfite, acidic conditions.
Major Products:
Substitution: Aryl halides, phenols, nitriles.
Coupling: Azo dyes.
Reduction: Aromatic amines.
Scientific Research Applications
Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- has several applications in scientific research, particularly in organic synthesis, material science, and medicinal chemistry.
Chemistry:
Synthesis of Azo Dyes: Used in the preparation of azo dyes through coupling reactions with phenols and aromatic amines.
Intermediate in Organic Synthesis:
Biology and Medicine:
Bioconjugation: Utilized in the modification of biomolecules through diazonium coupling reactions, aiding in the development of bioconjugates for diagnostic and therapeutic purposes.
Drug Development: Investigated for its potential in the synthesis of pharmaceutical compounds with specific biological activities.
Industry:
Dye Manufacturing: Employed in the production of dyes for textiles, plastics, and inks.
Material Science: Used in the functionalization of surfaces and the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- involves the formation of reactive intermediates that facilitate various chemical transformations. The diazonium group (N₂⁺) is a highly reactive electrophile, making it susceptible to nucleophilic attack. This reactivity is harnessed in substitution and coupling reactions, where the diazonium group is replaced by other functional groups or forms azo linkages.
Molecular Targets and Pathways:
Electrophilic Substitution: The diazonium group acts as an electrophile, reacting with nucleophiles to form substituted aromatic compounds.
Azo Coupling: The diazonium compound couples with electron-rich aromatic compounds to form azo dyes, a process that involves the formation of a nitrogen-nitrogen double bond.
Comparison with Similar Compounds
Benzenediazonium Chloride: A simpler diazonium salt used in similar substitution and coupling reactions.
4-Nitrobenzenediazonium Tetrafluoroborate: A diazonium compound with an electron-withdrawing nitro group, affecting its reactivity and stability.
2,4,6-Trimethylbenzenediazonium Chloride: A diazonium salt with multiple methyl groups, influencing its steric and electronic properties.
Uniqueness:
Functional Groups: The presence of benzoylamino, methoxy, and methyl groups in benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- provides unique reactivity and selectivity in chemical reactions.
Applications: Its specific structure makes it particularly useful in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
4-benzamido-2-methoxy-5-methylbenzenediazonium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11/h3-9H,1-2H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJZRZVLSHYKLM-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N3O2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14726-28-4 (tetrachlorozincate), 97-40-5 (chloride) | |
Record name | Fast violet B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60865394 | |
Record name | Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27761-27-9 | |
Record name | 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27761-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fast violet B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(phenylcarboxamido)-2-methoxy-5-methylbenzenediazonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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